molecular formula C12H14O2 B1331248 4-Isopropylcinnamic acid CAS No. 3368-21-6

4-Isopropylcinnamic acid

Cat. No. B1331248
CAS RN: 3368-21-6
M. Wt: 190.24 g/mol
InChI Key: SJDOOXOUSJDYFE-VMPITWQZSA-N
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Description

4-Isopropylcinnamic acid is not directly discussed in the provided papers. However, related compounds and their chemical behavior under various conditions are examined. For instance, 4-isopropylcatechol (4-IPC) is studied for its effects on protein biosynthesis in mouse melanoma cells, indicating that compounds with an isopropyl group attached to an aromatic ring can have significant biological activity .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, (E)-N-Isopropyl-5-tosyl-4-pentenamide is prepared from 4-pentenoic acid through a series of reactions including iodosulfonylation-dehydroiodination and amidation with oxalyl chloride and isopropylamine . This demonstrates the complexity and multi-step nature of synthesizing compounds with isopropyl groups attached to a carbon chain or ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Isopropylcinnamic acid can be complex, with various functional groups affecting their reactivity and physical properties. The study of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for oxidative cleavage reactions shows the importance of the molecular structure in determining the reactivity of a compound .

Chemical Reactions Analysis

Chemical reactions involving isopropyl-substituted compounds are diverse. For instance, the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst highlights the role of such compounds in synthetic organic chemistry . Additionally, the formation of F4-isoprostanes from the peroxidation of docosahexaenoic acid (DHA) indicates that isopropyl-containing compounds can be involved in complex biological processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl-substituted compounds can be inferred from the behavior of similar compounds. For example, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate for protein sequence analysis suggests that the presence of an isopropyl group can influence the solubility and detection limits of a compound . The study of 4-IPC's inhibition of protein biosynthesis in melanoma cells also implies that such compounds can have specific interactions with biological molecules .

Scientific Research Applications

  • Pharmaceutical Secondary Standard

    • 4-Isopropylcinnamic acid is used as a Pharmaceutical Secondary Standard . This means it can be used in pharmaceutical laboratories and manufacturers as a reference standard for quality control testing . It provides a convenient and cost-effective alternative to the preparation of in-house working standards .
  • Biocatalytic Oxidation

    • In a study published in RSC Advances, 4-Isopropylcinnamic acid was used in biocatalytic oxidation . The cytochrome P450 enzyme, CYP199A4, was used to hydroxylate and desaturate 4-Isopropylcinnamic acid at the isopropyl group . This indicates that 4-Isopropylcinnamic acid could be a good fit for the active site of the CYP199A4 enzyme and could be efficiently and selectively oxidized .
  • Chemical Synthesis

    • 4-Isopropylcinnamic acid can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules . The specific reactions it can participate in would depend on the goals of the synthesis .
  • Quality Control Testing

    • As a certified reference material, 4-Isopropylcinnamic acid can be used in quality control testing . This includes pharmaceutical release testing, method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Biocatalytic Oxidation

    • In a study published in RSC Advances, 4-Isopropylcinnamic acid was used in biocatalytic oxidation . The cytochrome P450 enzyme, CYP199A4, was used to hydroxylate and desaturate 4-Isopropylcinnamic acid at the isopropyl group . This indicates that 4-Isopropylcinnamic acid could be a good fit for the active site of the CYP199A4 enzyme and could be efficiently and selectively oxidized .
  • Chemical Research

    • 4-Isopropylcinnamic acid can be used in chemical research . It can be used to study its properties, reactions it can participate in, and its interactions with other chemicals .

Safety And Hazards

4-Isopropylcinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are advised .

Future Directions

One of the future directions for 4-Isopropylcinnamic acid could be its use in the biocatalytic oxidation of cinnamic acid derivatives and related phenylpropanoids . This is based on a study that found 4-Isopropylcinnamic acid to be efficiently and selectively oxidised by the cytochrome P450 enzyme, CYP199A4 .

properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOOXOUSJDYFE-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylcinnamic acid

CAS RN

3368-21-6, 116373-36-5
Record name p-Isopropylcinnamic acid
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Record name 4-Isopropylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116373365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3368-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216
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Record name p-isopropylcinnamic acid
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Record name 4-Isopropylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
RR Chao, JJ De Voss, SG Bell - RSC advances, 2016 - pubs.rsc.org
… 4-Isopropylcinnamic acid was hydroxylated and desaturated by CYP199A4 at the isopropyl group. Cinnamic acids with a para-substituted alkyl- and alkyloxy–cinnamic acid framework …
Number of citations: 21 pubs.rsc.org
R Londonkar, M Kesralikar - Acta Scientific MICROBIOLOGY …, 2022 - researchgate.net
… Squalene, octadecanal, and butan-1-one were found in the GC-MS study indicated other bioactive chemicals such as 4-isopropylcinnamic acid and octadecanoic acid. The methanolic …
Number of citations: 0 www.researchgate.net
R Londonkar, M Kesralikar - conference BioSangam 2022 …, 2022 - atlantis-press.com
… Squalene, octadecanal, and butan-1-one were found in the GC-MS study as were thirty other bioactive chemicals such as 4-isopropylcinnamic acid and octadecanoic acid. The …
Number of citations: 0 www.atlantis-press.com
L Angiolini, E Salatelli, D Caretti… - Macromolecular …, 2002 - Wiley Online Library
… The same procedure as reported above was used starting from 4-isopropylcinnamic acid (0.15g, 0.79mmol) dissolved in toluene (50 mL) and 0.4 g (0.56 mmol) of bis(triphenyltin) oxide …
Number of citations: 8 onlinelibrary.wiley.com
SS Mohanty, K Mohanty - Bioresource Technology, 2023 - Elsevier
The present work aims on developing an eco-friendly strategy that couples the remediation of dairy wastewater with crop protection strategy using microalgal biomass for sustainable …
Number of citations: 1 www.sciencedirect.com
R Chao - 2016 - digital.library.adelaide.edu.au
The cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris strain HaA2 is highly specific for the regioselective oxidation of para-substituted benzoic acids. A …
Number of citations: 3 digital.library.adelaide.edu.au
M Fonte, D Fontinha, D Moita, O Caño-Prades… - European Journal of …, 2023 - Elsevier
A novel family of 4-aminoacridine derivatives was obtained by linking this heteroaromatic core to different trans-cinnamic acids. The 4-(N-cinnamoylbutyl)aminoacridines obtained …
Number of citations: 0 www.sciencedirect.com
MJ Koetsier, PA Jekel, MA van den Berg… - Biochemical …, 2009 - portlandpress.com
Enzymatic activation of PAA (phenylacetic acid) to phenylacetyl-CoA is an important step in the biosynthesis of the β-lactam antibiotic penicillin G by the fungus Penicillium chrysogenum…
Number of citations: 61 portlandpress.com
RW Murray, DL Shiang - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… , (E)-4-fluorocinnarnic acid, (E)-4chlorocinnamic acid, (E)-4-trifluoromethylcinnamic acid, rnchloroperbenzoic acid, (all obtained from Aldrich), and (E)-4isopropylcinnamic acid (Pfaltz & …
Number of citations: 40 pubs.rsc.org
JHP Utley - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter is concerned primarily with derivatives of the hydrocarbon styrene, PhCH:CH 2 and the analogous series of acetylene derivatives. Side-chain and …
Number of citations: 1 www.sciencedirect.com

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